molecular formula C19H26ClNOS B1663546 rac-Rotigotine Hydrochloride CAS No. 102120-99-0

rac-Rotigotine Hydrochloride

Número de catálogo: B1663546
Número CAS: 102120-99-0
Peso molecular: 351.9 g/mol
Clave InChI: CEXBONHIOKGWNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descripción

Contextual Overview of Dopaminergic Compounds in Neurological Research

The dopaminergic system is a critical network of neurons that utilize dopamine (B1211576) as their primary neurotransmitter. nih.gov This system plays a fundamental role in modulating a wide array of physiological functions, including motor control, motivation, reward, cognitive processes, and reproductive behaviors. nih.gov Dopamine exerts its effects by binding to and activating G protein-coupled receptors, which are broadly expressed throughout the central and peripheral nervous systems. nih.gov Consequently, the dopaminergic system is integral to maintaining homeostasis, and any imbalance in its activity can lead to a variety of neurological and psychiatric disorders. nih.govmdpi.com

The study of dopaminergic compounds is a cornerstone of neuroscience research, aimed at understanding the intricate mechanisms of dopamine signaling and developing therapeutic interventions for related pathologies. ufl.edu The loss of dopaminergic neurons in the substantia nigra pars compacta, for instance, is a hallmark of Parkinson's disease, leading to the characteristic motor symptoms of the condition. nih.gov Research in this area focuses on developing dopamine agonists, which are compounds that mimic the action of endogenous dopamine, to alleviate these symptoms. ontosight.ai Furthermore, dysregulation of dopamine is implicated in conditions such as schizophrenia, addiction, and attention deficit hyperactivity disorder (ADHD). mdpi.com Therefore, the investigation of dopaminergic compounds is crucial for creating a molecular map to design novel therapies with improved efficacy and fewer side effects. ufl.edu

Academic Significance of rac-Rotigotine Hydrochloride as a Research Compound

This compound is the racemic mixture of Rotigotine (B252), a non-ergoline dopamine agonist. biosynth.comfishersci.nl In a research context, the term "rac-" or "racemic" indicates a mixture containing equal amounts of the left- and right-handed enantiomers of a chiral molecule. The specific enantiomer, (S)-Rotigotine, is the active pharmacological agent. drugcentral.org However, the racemic form is significant in research as a starting point for synthesis and for comparative studies. biosynth.com

The academic importance of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules and as a tool for investigating the dopaminergic system. biosynth.com Its properties as a dopamine agonist make it a valuable compound for in vitro and in vivo studies aimed at understanding the function of dopamine receptors and the effects of their activation. nih.govmedchemexpress.com Specifically, Rotigotine's broad receptor binding profile, with high affinity for D2, D3, and D1 dopamine receptors, distinguishes it from many other dopamine agonists and makes it an interesting subject for pharmacological studies. patsnap.comresearchgate.net This allows researchers to explore the differential roles of these receptor subtypes in various physiological and pathological processes.

Historical Perspectives on the Development of Rotigotine as a Research Probe

The journey of Rotigotine from a laboratory curiosity to a significant research tool and therapeutic agent began over two decades before its first approval for medical use. researchgate.net Initially developed in 1985 at the University of Groningen as N-0437, the compound's potential as a dopamine agonist was recognized early on. wikipedia.org Aderis Pharmaceuticals later acquired Rotigotine and continued its development. wikipedia.org

A key development in the history of Rotigotine as a research probe was the creation of a transdermal patch delivery system. researchgate.netnih.gov This was a significant innovation, as it allowed for the continuous, steady delivery of the drug over a 24-hour period. nih.govresearchgate.net This method of administration was theorized to more closely mimic the natural, continuous stimulation of dopamine receptors in the brain, potentially offering advantages over the fluctuating levels seen with oral medications. researchgate.net Preclinical studies in animal models and initial proof-of-concept studies in patients established this transdermal system as an effective method for continuous Rotigotine delivery, paving the way for further clinical development. nih.govresearchgate.net These early investigations were crucial in defining Rotigotine's receptor profile and its metabolism, solidifying its role as a valuable probe for studying the effects of continuous dopaminergic stimulation. nih.gov

Chemical Synthesis and Stereochemical Investigations

Synthetic Methodologies for rac-Rotigotine Hydrochloride

The creation of rac-Rotigotine involves the assembly of its characteristic 5,6,7,8-tetrahydro-naphthalenol backbone, substituted with a propyl[2-(2-thienyl)ethyl]amino group. Research has explored multiple routes to achieve this structure efficiently.

Several synthetic pathways have been developed for Rotigotine (B252). A common strategy involves the use of 2-tetralone (B1666913) derivatives as key precursors. One chemoenzymatic approach starts with 5-methoxy-2-tetralone, which undergoes reductive amination with n-propylamine. rsc.org This reaction, often catalyzed by an imine reductase (IRED), produces the intermediate (S)-N-propyl-5-methoxy-2-aminotetralin. rsc.org This intermediate is then further elaborated through N-alkylation and demethylation to yield the final (S)-rotigotine product. rsc.org

Another established pathway employs the optically active intermediate 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxy-naphthalene. google.com This amine is subjected to reductive amination with a preformed complex of 2-thienylacetic acid and sodium borohydride (B1222165) to introduce the 2-thienylethyl chain onto the secondary nitrogen, forming the methoxy-protected Rotigotine. google.com The final step is a demethylation to expose the phenolic hydroxyl group, followed by conversion to the hydrochloride salt. google.com

More recent research has focused on biocatalytic approaches using metagenomic imine reductases to directly couple 2-tetralones and 3-chromanones with various primary amines, highlighting the versatility of these enzymes in producing precursors for Rotigotine and related compounds. nih.gov

Table 1: Key Precursor Molecules in Rotigotine Synthesis

Precursor MoleculeRole in SynthesisReference
5-Methoxy-2-tetraloneStarting ketone for enzymatic reductive amination. rsc.org
5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxy-naphthaleneKey chiral amine intermediate for subsequent N-alkylation. google.com
2-Thienylacetic acidSource of the 2-thienylethyl side chain. google.com
n-PropylamineAmine source for reductive amination of the tetralone core. rsc.org

A primary challenge in the synthesis of Rotigotine is achieving high enantiomeric purity. Chemoenzymatic methods have proven highly effective for this purpose. The use of imine reductases (IREDs) from enzyme panels allows for the screening of catalysts that can produce the desired (S)- or (R)-enantiomer with high stereoselectivity. rsc.org For instance, the enzyme pIR-221 was identified for its ability to synthesize the (S)-enantiomer of the N-propyl-aminotetralin intermediate with 92% enantiomeric excess (e.e.), which was crucial for a convergent total synthesis of (S)-Rotigotine. rsc.orgnih.gov Structure-guided semi-rational design of enzymes, such as creating a double-mutant IRED, has also been employed to achieve excellent isolated yield and S-stereoselectivity (>99%) for the key aminotetralin intermediate. rsc.org

In non-enzymatic chemical syntheses, optimization can be achieved by strategic selection of intermediates. One process found that using the hydrobromide salt of the demethylated intermediate was particularly advantageous. google.com Precipitation of this salt from the reaction mixture after demethylation led to a significant increase in enantiomeric purity, allowing for the isolation of enantiomerically pure Rotigotine at the end of the synthesis without requiring difficult chromatographic separations. google.com

Enantiomeric Considerations and Chiral Analysis

Rotigotine possesses a single stereocenter at the 6-position of the tetralin ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Rotigotine and (R)-Rotigotine.

The term rac-Rotigotine or (Rac)-Rotigotine explicitly refers to the racemate, which is a 1:1 mixture of the (S) and (R) enantiomers. medchemexpress.commedchemexpress.com This mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. The synthesis of Rotigotine without a chiral influence, such as a chiral catalyst or resolving agent, will typically produce the racemic mixture. This racemate serves as a crucial reference material and starting point for the separation of the individual enantiomers. medchemexpress.com

The determination of enantiomeric purity is critical in the synthesis and analysis of Rotigotine. The primary technique used for this purpose is chiral High-Performance Liquid Chromatography (HPLC). google.comamazonaws.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the chromatography column at different times.

Specific chiral columns, such as Chiralcel OD and Lux Cellulose-3, have been successfully used to resolve the enantiomers of Rotigotine precursors. amazonaws.com By comparing the peak areas in the resulting chromatogram, the ratio of the two enantiomers and the enantiomeric excess (e.e.) of the mixture can be accurately quantified. google.comamazonaws.com Spectroscopic methods, while essential for structural elucidation, are generally used in conjunction with chiral chromatography for purity assessment. For example, NMR analysis of derivatives made with a chiral agent, such as Mosher's esters, can also be used to determine stereochemistry. researchgate.net

Synthesis of Isotope-Labeled Analogs for Research

For research purposes, particularly in metabolic and pharmacokinetic studies, isotope-labeled analogs of Rotigotine are synthesized. These analogs contain heavy isotopes, such as deuterium (B1214612) (²H or D), at specific positions in the molecule. medchemexpress.commedchemexpress.com

The synthesis of deuterated Rotigotine, such as (Rac)-Rotigotine-d3 or (Rac)-Rotigotine-d7 hydrochloride, has been reported. medchemexpress.commedchemexpress.com These compounds are typically prepared using deuterated starting materials. For example, (Rac)-Rotigotine-d3 hydrochloride is a deuterium-labeled version of this compound. medchemexpress.com These labeled compounds are invaluable as internal standards in quantitative bioanalysis using mass spectrometry, allowing for precise measurement of the unlabeled drug in biological samples. medchemexpress.com They can also be used to investigate the mechanisms of drug metabolism. google.com

Preparation of Deuterium-Labeled this compound for Quantitative Studies (e.g., rac-Rotigotine-d3, rac-Rotigotine-d7)

The synthesis of deuterium-labeled this compound, specifically rac-Rotigotine-d3 and rac-Rotigotine-d7, is crucial for its use in quantitative bioanalytical assays. While detailed synthetic procedures are often proprietary, the likely synthetic routes can be inferred from the chemical structures and general organic chemistry principles. The labeling is strategically placed on the N-propyl group, a site less likely to undergo metabolic alteration, which is a key consideration for an internal standard.

A plausible synthetic approach involves the N-alkylation of a des-propyl rotigotine precursor with a deuterated propyl halide. For instance, the synthesis of rac-Rotigotine-d7 would likely involve the reaction of rac-N-[2-(2-thienyl)ethyl]-5,6,7,8-tetrahydronaphthalen-1-ol-2-amine with a deuterated propylating agent like 1-iodopropane-d7. A final step would involve converting the resulting free base to the hydrochloride salt.

A similar strategy would be employed for rac-Rotigotine-d3, using a propylating agent containing three deuterium atoms, such as 1-bromo-3,3,3-trideuteriopropane. The precursor, rac-des-propyl rotigotine, can be synthesized from 5-methoxy-2-tetralone.

The table below outlines the key reactants for the proposed synthesis of these labeled compounds.

Product Precursor Deuterated Reagent Labeling Position
rac-Rotigotine-d7 Hydrochloriderac-N-[2-(2-thienyl)ethyl]-5,6,7,8-tetrahydronaphthalen-1-ol-2-amine1-Iodopropane-d7N-propyl-d7 group
rac-Rotigotine-d3 Hydrochloriderac-N-[2-(2-thienyl)ethyl]-5,6,7,8-tetrahydronaphthalen-1-ol-2-amine1-Bromo-3,3,3-trideuteriopropaneN-propyl-d3 group

Utility of Labeled Compounds in Pharmacokinetic and Metabolic Research

Deuterium-labeled compounds such as rac-Rotigotine-d3 and rac-Rotigotine-d7 are invaluable tools in pharmacokinetic and metabolic research, primarily serving as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.commedchemexpress.com The incorporation of stable heavy isotopes into a drug molecule creates a compound that is chemically identical to the analyte but has a different mass. medchemexpress.com

In a typical pharmacokinetic study, biological samples (e.g., plasma or urine) are collected over time after administration of the non-labeled drug. To accurately measure the concentration of the drug in these complex matrices, a known amount of the deuterium-labeled analogue is added to each sample before analysis.

The utility of these labeled compounds is based on several key properties:

Co-elution: The labeled internal standard co-elutes with the unlabeled analyte during chromatographic separation, meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. cerilliant.com

Mass Differentiation: The mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference.

Accurate Quantification: By comparing the peak area of the analyte to that of the known concentration of the internal standard, precise and accurate quantification of the drug in the biological sample can be achieved, correcting for any sample loss during preparation or variability in instrument response.

For example, a validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of rotigotine in human plasma would be a prime application for rac-Rotigotine-d7 as an internal standard. nih.gov In such a study, the MS/MS would be set to monitor specific ion transitions for both rotigotine and its deuterated internal standard. The stability of the deuterium labels on the propyl group ensures that the internal standard does not undergo metabolic exchange, providing a reliable reference for quantification throughout the study.

The table below summarizes the key parameters for the use of deuterium-labeled rotigotine in a hypothetical quantitative LC-MS/MS assay.

Parameter Description Relevance in Research
Analyte This compoundThe drug being measured in the study.
Internal Standard rac-Rotigotine-d7 HydrochlorideAdded at a known concentration to all samples and calibration standards.
Analytical Technique LC-MS/MSProvides high sensitivity and selectivity for quantification.
Purpose Pharmacokinetic/Metabolic ProfilingTo determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Key Advantage Correction for Matrix EffectsEnsures accurate and precise measurement of the analyte concentration by compensating for variations in sample preparation and instrument response. cerilliant.com

Molecular Pharmacology and Receptor Binding Dynamics

Comprehensive Dopamine (B1211576) Receptor Binding Profile

Rotigotine (B252) demonstrates a notable preference for the D2-like family of dopamine receptors (D2, D3, and D4), with the highest affinity observed for the D3 subtype. alzdiscovery.orgresearchgate.net In vitro binding studies have consistently highlighted this D3-preferential binding. researchgate.net One study reported Ki values of 0.71 nM for the D3 receptor, while the affinities for D2, D4, and D5 receptors were in the range of 4-15 nM. medchemexpress.comchemsrc.com The affinity for the D1 receptor is considerably lower, with a reported Ki of 83 nM. researchgate.netmedchemexpress.comchemsrc.com

This translates to a binding profile where rotigotine is approximately 10-fold more selective for D3 receptors compared to D2, D4, and D5 receptors, and about 100-fold more selective for D3 over D1 receptors. medchemexpress.comchemsrc.comnih.gov This hierarchical binding affinity is a distinguishing feature of rotigotine's molecular pharmacology.

Table 1: Binding Affinities (Ki) of Rotigotine for Human Dopamine Receptor Subtypes

Receptor Subtype Ki (nM)
D1 83 researchgate.netmedchemexpress.comchemsrc.com
D2 13.5 researchgate.net
D3 0.71 researchgate.netmedchemexpress.comchemsrc.com
D4.2 3.9 researchgate.net
D4.4 15 researchgate.net
D4.7 5.9 researchgate.net
D5 5.4 researchgate.net

The binding characteristics of rotigotine to dopamine receptors have been extensively studied using quantitative radioligand binding assays. nih.govnih.gov These experiments often utilize tritiated rotigotine ([3H]rotigotine) as an agonist radioligand to directly label all dopamine receptor subtypes. nih.govnih.gov This approach is crucial for determining the affinity of the agonist state of the receptor.

In addition to [3H]rotigotine, various antagonist radioligands are employed to further characterize the binding profile. For instance, [3H]SCH23390 is commonly used for D1 and D5 receptors, [3H]raclopride for D2 receptors, and [3H]spiperone for D3 and D4 receptors. nih.gov Competition binding assays, where the ability of unlabeled rotigotine to displace these specific radioligands is measured, provide a comprehensive picture of its affinity across the different receptor subtypes. nih.gov Studies have shown that agonists, including rotigotine, generally exhibit higher affinity for the D1 and D2 receptors when labeled with the agonist radioligand [3H]rotigotine compared to the antagonist radioligands [3H]SCH23390 and [3H]raclopride, respectively. nih.gov However, at the D3 receptor, there was no significant difference in inhibitory affinity when using either [3H]rotigotine or the antagonist [3H]spiperone. nih.gov

When compared to other dopamine agonists, rotigotine's binding profile is unique. Unlike conventional D2 agonists such as ropinirole (B1195838) and pramipexole (B1678040), which show limited activity at D1 and D5 receptors, rotigotine is a potent agonist at all dopamine receptors. nih.govnih.gov Its profile more closely resembles that of apomorphine, which also demonstrates broad agonism across the dopamine receptor family. nih.govnih.gov

For instance, at the D1 receptor, rotigotine exhibits a higher affinity compared to ropinirole. researchgate.net Furthermore, while pramipexole has a preferential affinity for the D3 receptor subtype, similar to rotigotine, rotigotine's broader activity spectrum, particularly its potent D1 agonism, distinguishes it. researchgate.netnih.gov This comprehensive receptor engagement may contribute to its distinct pharmacological effects.

Functional Characterization of Receptor Activation

Beyond simply binding to receptors, the functional consequence of this interaction—whether it activates or blocks the receptor—is of paramount importance. rac-Rotigotine Hydrochloride is characterized as a full agonist at dopamine receptors. researchgate.netmedchemexpress.comchemsrc.com

Functional studies have confirmed that rotigotine acts as a full agonist at all five human dopamine receptor subtypes. drugbank.comresearchgate.netnih.gov Interestingly, despite its lower binding affinity for the D1 receptor compared to D2 and D3 receptors, its functional potency for stimulating D1 receptors is comparable to that for D2 and D3 receptors. medchemexpress.comchemsrc.comnih.gov

The rank order of potency in functional assays is generally D3 > D2L > D1 = D5 > D4.4. researchgate.net In one study, the pEC50 values, a measure of potency, were reported as 9.0 for D1, between 9.4 and 8.6 for D2, and 9.7 for D3 receptors. medchemexpress.comchemsrc.comnih.gov This high potency at D1, D2, and D3 receptors is a key feature of its functional profile. nih.govnih.govresearchgate.net The potency at D4 and D5 receptors is comparatively lower. nih.govnih.gov

Table 2: Functional Potency (pEC50) of Rotigotine at Human Dopamine Receptors

Receptor Subtype pEC50
D1 9.0 medchemexpress.comchemsrc.comnih.gov
D2 9.4 - 8.6 medchemexpress.comchemsrc.comnih.gov
D3 9.7 medchemexpress.comchemsrc.comnih.gov
D4 Lower potency nih.govnih.gov
D5 Lower potency nih.govnih.gov

The activation of dopamine receptors by an agonist like rotigotine initiates a cascade of intracellular events known as signal transduction. For D2-like receptors (D2, D3, D4), agonist binding typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing the second messenger cyclic AMP (cAMP). nih.gov This response is mediated by Gi/o proteins. nih.gov

Studies have shown that rotigotine's action at D2 receptors can influence downstream signaling pathways, including the regulation of the NF-κB inflammatory signaling pathway. nih.govbohrium.com It has been observed that rotigotine can activate β-arrestin 2 and inhibit the phosphorylation of Akt and IκB, which are key components of this pathway. nih.govbohrium.com This modulation of signaling cascades beyond the classical G protein-cAMP axis highlights the complexity of rotigotine's functional effects.

Allosteric Modulation and Receptor Crosstalk Investigations

While this compound is primarily characterized as an orthosteric agonist, binding directly to the primary ligand-binding site of dopamine receptors, research has explored the nuanced environment of these receptors, which includes allosteric sites. Allosteric modulators bind to a site topographically distinct from the orthosteric site, inducing conformational changes that can alter the receptor's affinity and/or efficacy for the primary ligand. nih.gov

Investigations into the structural basis of rotigotine's interaction with all five human dopamine receptor subtypes have revealed the influence of allosteric molecules, such as cholesterol. cas.cnbiorxiv.org Cryo-electron microscopy studies have shown that cholesterol molecules can bind to dopamine receptors, stabilizing specific conformations. cas.cn For instance, a cholesterol molecule found near the second intracellular loop of the D5 receptor helps to stabilize a tryptophan residue, a feature that contributes to the selectivity of positive allosteric modulators for the D1 receptor. cas.cnbiorxiv.org Another cholesterol molecule was identified between the transmembrane helices of the D4 receptor, where it indirectly affects the binding of ligands like rotigotine. cas.cn These findings suggest that while rotigotine itself is not an allosteric modulator, its binding and functional effects can be allosterically influenced by endogenous molecules within the cell membrane.

Furthermore, rotigotine has been utilized as a pharmacological tool in studies investigating allosteric modulation. For example, it was used alongside other agonists to probe the effects of a novel positive allosteric modulator on the dopamine D2 receptor, helping to unravel the modulator's probe-dependent behavior across different signaling pathways. qmul.ac.uk

The concept of receptor crosstalk, where the activation of one receptor influences the signaling of another, is a critical area of G protein-coupled receptor (GPCR) research. The broad receptor profile of rotigotine suggests a potential for such interactions, although specific studies detailing crosstalk mechanisms directly initiated by rotigotine are not extensively documented.

Interactions with Non-Dopaminergic Receptors

5-HT1A Receptor Agonism Investigations

This compound also interacts with the serotonin (B10506) system, specifically acting as a partial agonist at the 5-HT1A receptor. drugbank.comnih.govwikipedia.org This agonistic activity is described as weak but significant. nih.gov The binding affinity (Ki) for the 5-HT1A receptor has been reported to be approximately 30 nM. nih.gov This interaction with a key serotonin receptor subtype may also play a role in the compound's broader mechanism of action. wikipedia.org

Broader Receptorome Screening and Off-Target Analysis

To fully characterize its selectivity, rotigotine has been subjected to extensive receptorome screening against a wide panel of GPCRs. One such screening evaluated its binding activity against more than 300 different GPCRs. cas.cn The results confirmed its high affinity for dopamine receptors but also revealed that its binding profile extends to a variety of other receptor families, including serotonin, adrenergic, somatostatin, adenosine, and opioid receptors. cas.cn

The table below summarizes the binding affinities (Ki, in nM) of rotigotine for a range of dopaminergic and non-dopaminergic receptors, illustrating its polypharmacological nature. nih.govwikipedia.org

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Dopamine Receptors
Dopamine D30.71 nih.govFull Agonist nih.gov
Dopamine D213.5 nih.govFull Agonist nih.gov
Dopamine D183 nih.govFull Agonist nih.gov
Dopamine D43.9 - 15 nih.govFull Agonist nih.gov
Dopamine D55.4 nih.govFull Agonist nih.gov
Non-Dopaminergic Receptors
α2B-Adrenergic27 nih.govAntagonist nih.govwikipedia.org
5-HT1A30 nih.govPartial Agonist nih.govwikipedia.org
5-HT7178 wikipedia.orgN/A
α1A-Adrenergic620 wikipedia.orgN/A
α2A-Adrenergic900 wikipedia.orgN/A
α2C-Adrenergic1,200 wikipedia.orgN/A
Histamine H1>10,000 wikipedia.orgN/A

N/A: Data not available or activity not significant at clinically relevant concentrations.

This broader screening analysis highlights that while this compound is most potent at dopamine receptors, particularly the D3 subtype, its interactions with α2B-adrenergic and 5-HT1A receptors are also significant. nih.gov The affinities for other screened receptors are considerably lower, suggesting they are less likely to be relevant at clinical doses. wikipedia.org

Neuropharmacological and Cellular Mechanisms of Action

Cellular Neurobiology and Neuroprotection Studies

Studies on primary mesencephalic cell cultures, which are relevant to Parkinson's disease (PD) research, have investigated the effects of rotigotine (B252) on neuronal health. nih.gov In these cultures, rotigotine's impact on the survival of tyrosine hydroxylase immunoreactive (THir) neurons, a key marker for dopaminergic neurons, has been assessed. nih.gov

At a concentration of 10 µM, rotigotine was observed to decrease the number of THir neurons by 40% compared to untreated control cultures. nih.govmedchemexpress.comtargetmol.cn However, at a lower concentration of 0.01 µM, rotigotine demonstrated a slight protective effect on dopaminergic neurons against toxicity induced by 1-methyl-4-phenylpyridinium (MPP+), rescuing about 10% of THir neurons. nih.govchemsrc.commedchemexpress.com Furthermore, at the same concentration (0.01 µM), it significantly protected these neurons from rotenone-induced cell death, rescuing approximately 20% of THir neurons. nih.govmedchemexpress.comchemsrc.commedchemexpress.com

These findings suggest a concentration-dependent effect of rotigotine on neuronal viability in primary mesencephalic cell cultures.

Rotigotine has demonstrated neuroprotective properties by counteracting oxidative stress and mitochondrial dysfunction in models using toxins like MPP+ and rotenone (B1679576), which are known inhibitors of mitochondrial complex I. nih.gov

In primary mesencephalic cell cultures, while rotigotine at a concentration of 0.01 µM offered a modest 10% protection to tyrosine hydroxylase immunoreactive (THir) neurons against MPP+-induced cell death, its effect against rotenone was more pronounced. nih.gov In rotenone-treated cultures, 0.01 µM rotigotine led to a significant rescue of 20% of THir neurons. nih.gov

A key mechanism underlying this protection is the mitigation of oxidative stress. nih.govmedchemexpress.commedchemexpress.com Studies using CH-H2DCFDA, a fluorescent dye that measures reactive oxygen species (ROS), have shown that rotigotine significantly reduces the production of ROS induced by rotenone. nih.gov This suggests that rotigotine's neuroprotective effects are, at least in part, attributable to its ability to combat oxidative stress. nih.govmedchemexpress.commedchemexpress.com

Furthermore, research indicates that the neuroprotective effects of rotigotine may also be mediated through its interaction with serotonin (B10506) 1A (5-HT1A) receptors on astrocytes. nih.gov Stimulation of these receptors can lead to the upregulation of antioxidant molecules like metallothionein-1 and -2 (MT-1,2), which in turn protect dopaminergic neurons from oxidative stress. nih.gov

Table 1: Effects of Rotigotine on Toxin-Induced Neurotoxicity in Primary Mesencephalic Cell Culture

Toxin Rotigotine Concentration Outcome
MPP+ 0.01 µM Rescued 10% of THir neurons nih.gov
Rotenone 0.01 µM Rescued 20% of THir neurons nih.gov

Research has shown that rac-Rotigotine Hydrochloride can influence the expression of key dopaminergic neuronal markers, most notably Tyrosine Hydroxylase (TH). nih.gov TH is the rate-limiting enzyme in the synthesis of dopamine (B1211576), and its levels are a critical indicator of the health and integrity of dopaminergic neurons. mdpi.com

In primary mesencephalic cell cultures, a high concentration of rotigotine (10 µM) was found to significantly decrease the number of TH-immunoreactive (THir) neurons by 40%. nih.govmedchemexpress.comtargetmol.cn This suggests a potential cytotoxic effect at higher concentrations in this in vitro model.

Conversely, in preclinical models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned mouse model, subcutaneous administration of rotigotine has been shown to prevent the reduction of dopaminergic neurons in the substantia nigra. nih.gov This neuroprotective effect was associated with an increased expression of metallothionein-1 and -2 in striatal astrocytes, an effect that was blocked by a 5-HT1A antagonist. nih.gov This indicates an indirect mechanism of action on dopaminergic neuron survival.

Furthermore, in a progressive 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaque model, rotigotine treatment resulted in a partial protection of dopamine terminals, as confirmed by ex vivo dopamine transporter (DAT) labeling. nih.gov However, this protective effect on nerve terminals was not detectable using SPECT imaging. nih.gov In an acute MPTP-lesioned mouse model, rotigotine at 3 mg/kg was also found to decrease the number of degenerating neurons in the mesencephalon. ruhr-uni-bochum.de

Table 2: Effects of Rotigotine on Tyrosine Hydroxylase (TH) Positive Neurons

Model System Rotigotine Concentration/Dose Effect on TH-Positive Neurons
Primary Mesencephalic Cell Culture 10 µM 40% decrease in THir neurons nih.govmedchemexpress.comtargetmol.cn
6-OHDA-Lesioned Mouse Model Subcutaneous administration Prevented reduction of dopaminergic neurons nih.gov
MPTP-Lesioned Macaque Model Not specified Partial protection of DA terminals nih.gov

In Vivo Neurophysiological and Behavioral Pharmacology

The effects of this compound have been evaluated in established preclinical models of Parkinson's disease, which mimic the dopaminergic system dysregulation seen in the human condition. These models include the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.

In the 6-OHDA-lesioned rat model, a widely used paradigm to study motor deficits associated with dopamine depletion, rotigotine has demonstrated efficacy. mdpi.comnih.gov Administration of rotigotine to these animals induces contralateral turning behavior, a standard measure of dopaminergic agonist activity. medchemexpress.com For instance, in primed rats, rotigotine at doses of 0.035, 0.1, and 0.35 mg/kg induced a dose-dependent increase in contralateral turns. medchemexpress.com Studies have also shown that subcutaneous administration of rotigotine can increase the intercontraction interval of the bladder in a 6-OHDA rat model, suggesting an effect on non-motor symptoms. nih.gov Furthermore, in 6-OHDA-lesioned mice, subcutaneous rotigotine administration was found to prevent the reduction of dopaminergic neurons in the substantia nigra, an effect mediated through 5-HT1A receptors in astrocytes. nih.gov

In the MPTP-lesioned primate model, which more closely resembles the progressive nature of Parkinson's disease, rotigotine has also shown significant effects. nih.govnih.gov In MPTP-treated common marmosets, both continuous and pulsatile administration of rotigotine improved motor deficits and normalized motor function. nih.gov Continuous delivery, however, was associated with reduced dyskinesia expression compared to pulsatile treatment. nih.gov In another study with MPTP-lesioned macaques, animals treated with rotigotine for 38 days were significantly less parkinsonian than those receiving a vehicle, even after a two-week washout period. nih.gov This behavioral improvement was linked to a partial protection of dopamine terminals, as confirmed by ex vivo dopamine transporter (DAT) labeling. nih.gov Furthermore, in MPTP-treated primates, rotigotine administration led to a dose-dependent increase in locomotor activity and improvement in motor disability. researchgate.net

Table 3: Effects of Rotigotine in Preclinical Models

Model Species Key Findings
6-OHDA Rat Induces dose-dependent contralateral turning. medchemexpress.com
6-OHDA Mouse Prevents reduction of dopaminergic neurons in the substantia nigra. nih.gov
MPTP Common Marmoset Improves motor deficits and normalizes motor function. nih.gov
MPTP Macaque Resulted in significantly less parkinsonian symptoms and partial protection of dopamine terminals. nih.gov

While specific electrophysiological recording data for this compound is not extensively detailed in the provided search results, the broader context of its action on dopamine and other neurotransmitter systems can be inferred from behavioral and neurochemical studies. The compound's activity as a dopamine agonist inherently implies an effect on the electrical activity of neurons within dopaminergic pathways.

Studies in rat models provide some insight. For instance, intracerebral dialysis has been used to monitor extracellular dopamine concentrations in the striatum and nucleus accumbens following the administration of dopamine precursors. science.gov While not directly measuring rotigotine's effect, this technique is a standard method to assess how dopamine agonists influence neurotransmitter release. The behavioral responses observed in 6-OHDA lesioned rats, such as contralateral rotations after rotigotine administration, are a direct consequence of the stimulation of post-synaptic dopamine receptors that have become hypersensitive due to denervation. mdpi.commedchemexpress.com This stimulation alters the firing patterns of neurons in the basal ganglia, thereby influencing motor output.

In the nucleus accumbens, a key brain region for reward and motivation, dopamine release is a critical component of neuronal signaling. science.gov As a dopamine agonist, rotigotine would be expected to modulate the activity of neurons in this region. drugbank.com The antidepressant-like effects suggested for rotigotine could be related to its action on the mesolimbic dopamine system, which includes the nucleus accumbens. drugbank.comdrugbank.com

Further research involving direct electrophysiological recordings, such as single-unit recordings or local field potential measurements in relevant brain regions like the substantia nigra, striatum, and nucleus accumbens, would be necessary to fully elucidate the specific effects of this compound on neuronal firing rates, patterns, and oscillations. Similarly, in vivo microdialysis studies specifically examining the effect of this compound on the release of dopamine and other neurotransmitters like serotonin would provide more direct evidence of its neurochemical actions.

Behavioral Phenotyping in Animal Models Relevant to Central Nervous System Function

The behavioral effects of rac-Rotigotine and its constituent enantiomers have been extensively characterized in various animal models designed to assess central nervous system (CNS) function, particularly in the context of motor control and mood. These studies are crucial for elucidating the compound's functional consequences of its receptor-binding profile.

Initial development research highlighted a significant difference in the pharmacological activity of the two enantiomers of N-0437 (the racemic parent compound of rotigotine). portico.org The (+)-enantiomer, (+)-N-0437, was found to be effective in models assessing presynaptic dopaminergic receptor activity. portico.org In contrast, the (-)-enantiomer, (-)-N-0437 (later known as rotigotine), demonstrated efficacy in models related to both pre- and postsynaptic dopaminergic functions, possessing the postsynaptic properties considered necessary for therapeutic effects in conditions like Parkinson's disease (PD). portico.org

Models of Parkinson's Disease

Animal models that mimic the dopamine depletion characteristic of Parkinson's disease are fundamental in evaluating the therapeutic potential of dopamine agonists. In these models, the (-)-enantiomer of rac-Rotigotine has been shown to alleviate motor deficits.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model : This model involves the neurotoxin 6-OHDA to create a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor asymmetry. In 6-OHDA lesioned rats, rotigotine administration induces contralateral turning behavior. nih.govconicet.gov.ar This response is a classic indicator of postsynaptic dopamine receptor stimulation in the denervated striatum.

MPTP-Lesioned Primate and Rodent Models : The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a parkinsonian state in both rodents and non-human primates. In hemi-parkinsonian monkeys, rotigotine was observed to induce contralateral turning, exploratory activity, and use of the contralateral limb. conicet.gov.ar Furthermore, studies in MPTP-lesioned mice have shown that rotigotine can offer neuroprotective effects, attenuating the degeneration of dopamine nerve endings in a dose-dependent manner. nih.gov

The following table summarizes key findings in these PD models.

Table 1: Behavioral and Neuroprotective Effects of Rotigotine in Parkinson's Disease Animal Models

Models Differentiating Presynaptic and Postsynaptic Effects

The dual action of rotigotine on both presynaptic and postsynaptic dopamine receptors has been characterized using specific behavioral paradigms in rats. nih.gov

Presynaptic Activity : At lower doses, rotigotine can induce hypomotility (reduced movement). This effect is characteristic of dopamine autoreceptor stimulation, which leads to a decrease in dopamine synthesis and release, thus demonstrating the compound's presynaptic activity. nih.gov

Postsynaptic Activity : The postsynaptic effects are evident in models where dopamine stores are depleted. In rats treated with reserpine (B192253) (which depletes monoamines), rotigotine was able to reverse the resulting akinesia. nih.gov Additionally, it was shown to induce stereotyped behaviors, both of which are indicative of direct stimulation of postsynaptic dopamine receptors. nih.gov

The table below outlines the models used to distinguish these mechanisms.

Table 2: Behavioral Models Differentiating Pre- and Postsynaptic Effects of Rotigotine

Models for Other CNS Functions

Beyond motor control, the activity of rotigotine has been explored in models relevant to other CNS conditions. For instance, in a study using male Sprague-Dawley rats, subcutaneously administered rotigotine was reported to have an antidepressant-like effect. medchemexpress.com

Derivatives and Analogs in Research

The study of derivatives and analogs of Rotigotine (B252) allows researchers to investigate how modifications to the parent molecule affect its pharmacological properties. One such derivative is N-Desthienyl-rotigotine, where the thienyl group of Rotigotine has been removed. ontosight.ai The synthesis and study of such derivatives can provide insights into the structure-activity relationship of the compound, potentially leading to the development of new molecules with altered potency, selectivity, or duration of action. ontosight.ai The exploration of Rotigotine derivatives is an active area of research aimed at developing novel therapeutic agents. ontosight.ai

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating rac-Rotigotine Hydrochloride from its impurities and in resolving its enantiomeric components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography are the primary methods utilized for these purposes.

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantitative analysis and purity assessment of Rotigotine (B252) in bulk and pharmaceutical forms. ijpsonline.comheraldopenaccess.us Method development focuses on achieving optimal separation of Rotigotine from its potential degradation products and synthesis-related impurities. ispub.com

A typical validated RP-HPLC method employs a C8 or C18 stationary phase. heraldopenaccess.us For instance, one method utilizes a BDS C-8 column (4.6 x 150mm, 5µm particle size) with an isocratic mobile phase. heraldopenaccess.us This mobile phase consists of a mixture of 0.01N Potassium dihydrogen Ortho phosphate (B84403) (with the pH adjusted to 4.8 using orthophosphoric acid) and acetonitrile (B52724) in a 45:55 v/v ratio. heraldopenaccess.us The analysis is performed at a flow rate of 1 mL/min with the column temperature maintained at 30°C. heraldopenaccess.us Detection is commonly carried out using a PDA detector at a wavelength of 224 nm, where Rotigotine exhibits maximum absorbance. ijpsonline.comheraldopenaccess.us Under these conditions, a retention time of approximately 2.691 minutes for Rotigotine can be achieved. ijpsonline.comheraldopenaccess.us

Method validation is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. heraldopenaccess.us Linearity is typically established over a concentration range of 20-100 µg/mL. heraldopenaccess.us Accuracy is confirmed by recovery studies, with mean recovery values for Rotigotine being around 100.48%. ijpsonline.com The precision of the method is demonstrated by a relative standard deviation (%RSD) of less than 2%. ijpsonline.comheraldopenaccess.us Stability-indicating studies are also performed by subjecting the drug to various stress conditions like acid and alkali hydrolysis, oxidation, and photolysis to ensure the method can separate the degradation products from the main peak. ijpsonline.comispub.com

Table 1: HPLC Method Parameters for Rotigotine Analysis

Parameter Value
Column BDS C-8 (4.6 x 150mm, 5µm)
Mobile Phase 0.01N KH2PO4 (pH 4.8) : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 224 nm
Retention Time ~2.691 min
Linearity Range 20-100 µg/mL
Mean Recovery ~100.48%
%RSD (Precision) < 2%

Gas Chromatography (GC) is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present in the active pharmaceutical ingredient (API) from the manufacturing process. Headspace (HS) sampling coupled with GC and a Flame Ionization Detector (FID) is a common and robust technique for this purpose. This approach avoids the dissolution of the non-volatile API in a solvent, which could interfere with the analysis of volatile impurities.

For the analysis of volatile impurities, a capillary column such as a BP 624 or a similar column with a stationary phase like 6% cyanopropylphenyl and 94% dimethyl polysiloxane is typically used. ispub.com The sample is placed in a headspace vial and heated to a specific temperature to allow the volatile impurities to partition into the headspace gas. An aliquot of this gas is then injected into the GC system. The temperature of the injection port is maintained at a high temperature, for example, 230°C, and a split injection mode is often used. Nitrogen is commonly employed as the carrier gas. A programmed temperature gradient is used for the oven to achieve optimal separation of the various potential volatile impurities. For example, the oven temperature might start at 40°C and be ramped up to 200°C. ispub.com The detector temperature is also kept high, typically around 250°C. ispub.com This method is validated for its sensitivity, precision, and accuracy in quantifying a range of common organic solvents.

Since Rotigotine is a chiral molecule, the determination of its enantiomeric purity is critical. This compound is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. Chiral chromatography is employed to separate and quantify these enantiomers to confirm the racemic nature and to detect any chiral impurities. heraldopenaccess.us

While chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose, capillary zone electrophoresis (CZE) has also been shown to be effective for the enantiomeric separation of Rotigotine. A dual cyclodextrin (B1172386) (CD) system in CZE can be used to achieve the separation of the enantiomers of Rotigotine and its chiral impurities. nih.gov An optimized CZE method might use a running buffer containing 2% (w/v) sulfated-β-CD (S-β-CD) and 2% (w/v) methyl-β-CD (M-β-CD) in 100mM sodium phosphate at a pH of 2.5. nih.gov The separation is carried out with a voltage of -20 kV at a controlled temperature of 20°C, with detection at 200 nm. nih.gov

This method is validated for specificity, precision, linearity, and accuracy. nih.gov The linearity for each enantiomer can be established in a range such as 0.005 to 0.25 mM. nih.gov The limits of detection (LOD) and quantification (LOQ) for each enantiomer have been reported to be 0.003 mM and 0.01 mM, respectively. nih.gov

Table 2: CZE Method for Chiral Separation of Rotigotine

Parameter Value
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector 2% (w/v) S-β-CD and 2% (w/v) M-β-CD
Running Buffer 100mM Sodium Phosphate (pH 2.5)
Voltage -20 kV
Temperature 20°C
Detection Wavelength 200 nm
LOD 0.003 mM
LOQ 0.01 mM

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. wvu.edu Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

In a ¹H NMR spectrum of Rotigotine, specific peaks can be assigned to the different protons in the structure. For instance, a quantitative ¹H NMR method has been developed using dimethylsulfoxide-d6 as the solvent and dimethyl terephthalate (B1205515) as an internal standard. researchgate.net In this method, the quantification peak for Rotigotine is located at a chemical shift of δ 7.28 ppm. researchgate.net Other signals in the spectrum can be assigned to the protons of the tetrahydronaphthalene ring system, the propyl group, and the thiophene (B33073) ring, allowing for complete structural confirmation.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. When coupled with a chromatographic technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical tool.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. ispub.com Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion and analyze the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the molecule. For Rotigotine, a common MS/MS ion transition monitored is from m/z 316.00 to m/z 147.00. The precursor ion at m/z 316.00 corresponds to the protonated molecule of Rotigotine, [M+H]⁺. The product ion at m/z 147.00 results from a specific fragmentation of the Rotigotine molecule. The analysis of these fragmentation pathways provides valuable information for the structural characterization of the compound and its degradation products. ispub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and straightforward analytical technique frequently employed for the quantitative determination of this compound in bulk and pharmaceutical formulations. This method is predicated on the principle that the analyte absorbs light in the UV-Vis region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

The development of a UV-Vis spectrophotometric method for this compound involves the selection of an appropriate solvent in which the compound is soluble and stable, and which does not interfere with the absorbance measurement. Methanol (B129727) and mixtures of methanol and chloroform (B151607) have been successfully utilized as solvents. researchgate.net The absorption spectrum of this compound is recorded over a range of wavelengths to identify the wavelength of maximum absorbance (λmax). For instance, a wavelength maximum for Rotigotine in a methanol:chloroform (6:4 V/V) mixture was identified at 273 nm. researchgate.net

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Linearity is established by analyzing a series of solutions of known concentrations and plotting the absorbance against the concentration. A linear relationship, typically with a correlation coefficient (r²) close to 0.999, is indicative of a well-behaved analytical method over a specific concentration range. researchgate.net Accuracy is determined through recovery studies, where a known amount of the standard drug is added to a sample solution, and the percentage of recovery is calculated. Precision is assessed by analyzing multiple samples of the same concentration, both within the same day (intra-day precision) and on different days (inter-day precision), and is expressed as the relative standard deviation (RSD).

The following interactive data table summarizes the parameters of a validated UV-Vis spectrophotometric method for the quantitative determination of Rotigotine.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)273 nm researchgate.net
SolventMethanol:Chloroform (6:4 V/V) researchgate.net
Linearity Range40 - 200 µg/mL researchgate.net
Correlation Coefficient (r²)0.998 researchgate.net
Accuracy (% Recovery)99% to 100.37% researchgate.net
Limit of Detection (LOD)0.09 µg/mL researchgate.net
Limit of Quantitation (LOQ)6.1 µg/mL researchgate.net

Impurity Profiling and Forced Degradation Studies

Identification and Quantification of Process-Related Impurities

The synthesis of this compound is a multi-step process that can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or reagents used in the synthesis. The identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug substance.

Common types of process-related impurities in this compound include:

Isomers: Stereoisomers or positional isomers that may be formed during the synthesis.

Oxidation Products: Rotigotine is susceptible to oxidation, which can lead to the formation of N-oxides and other related substances. nih.gov

Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of residual starting materials or intermediates in the final product.

By-products: Unintended reactions can lead to the formation of various by-products.

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the identification and quantification of these impurities. rjpbcs.com HPLC methods are developed to provide high resolution and selectivity, allowing for the separation of the active pharmaceutical ingredient (API) from its structurally similar impurities. The quantification of these impurities is typically performed using a UV detector, and their levels are controlled within strict limits as per regulatory guidelines.

The following interactive data table lists some of the known process-related impurities of Rotigotine.

Impurity NameTypePotential Origin
Ethyl RotigotineBy-productSynthesis process
Rotigotine N-Oxide HydrochlorideOxidation productOxidation of the tertiary amine
Dethienyl ethyl rotigotineProcess-relatedSynthesis process researchgate.net
Depropyl RotigotineProcess-relatedSynthesis process researchgate.net
Acetyl rotigotineProcess-relatedSynthesis process researchgate.net
Rotigotine toluene (B28343) sulphonic acid esterProcess-relatedSynthesis process researchgate.net

Elucidation of Degradation Pathways under Stress Conditions (e.g., acid, alkali, oxidative, photolytic, thermal)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying its potential degradation products. These studies involve subjecting the drug to various stress conditions that are more severe than the accelerated stability testing conditions. The information obtained from these studies is crucial for developing stable formulations and for establishing appropriate storage conditions.

For this compound, forced degradation studies have revealed its susceptibility to certain stress conditions:

Acid and Alkali Hydrolysis: Rotigotine has been found to be relatively stable under acidic and basic conditions, with no significant degradation observed. proceedings.science

Oxidative Degradation: The compound is highly susceptible to oxidation. nih.gov Exposure to oxidative agents like hydrogen peroxide leads to the formation of several degradation products, including the N-oxide. researchgate.net

Photolytic Degradation: Significant degradation of Rotigotine is observed upon exposure to light. nih.gov

Thermal Degradation: The drug substance shows degradation at elevated temperatures. researchgate.net Rapid degradation has been observed at 105°C, with slower degradation at 60°C. researchgate.net

The degradation products formed under these stress conditions are identified and characterized using techniques such as HPLC coupled with mass spectrometry (LC-MS). These studies have led to the identification of several degradation products, including known impurities and novel degradants. For example, under oxidative and photolytic stress, impurities B, C, K, and E, as well as four new degradation products (DP-1 to DP-4), have been identified. nih.gov

The following interactive data table summarizes the degradation behavior of Rotigotine under various stress conditions.

Stress ConditionObservationKey Degradation ProductsReference
Acid Hydrolysis (0.1 N HCl)Stable- proceedings.science
Alkali Hydrolysis (0.1 N NaOH)Stable- proceedings.science
Oxidative (Hydrogen Peroxide)Significant degradationImpurity B, C, K, E, DP-1, DP-2, DP-3, DP-4 nih.gov
PhotolyticSignificant degradationImpurity B, C, K, E, DP-1, DP-2, DP-3, DP-4 nih.gov
Thermal (Dry Heat)Degradation observedNot specified researchgate.net

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such a method must be able to separate the active ingredient from its impurities and degradation products, allowing for an accurate assessment of the drug's stability.

For this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated as stability-indicating methods. researchgate.netorientjchem.org These methods are designed to be specific for Rotigotine, ensuring that the peak corresponding to the active ingredient is free from any co-eluting peaks of impurities or degradants.

The development of a stability-indicating HPLC method involves:

Method Optimization: Selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation of Rotigotine from all potential interfering substances.

Forced Degradation: Subjecting the drug to stress conditions to generate degradation products.

Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net The specificity of the method is demonstrated by showing that the analytical peaks of the drug and its related substances are well-resolved.

A validated stability-indicating HPLC method for Rotigotine has demonstrated good resolution between the main peak and the peaks of its potential impurities and degradation products. researchgate.net The method was validated for linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control and stability studies. researchgate.net The mass balance of the stressed samples was found to be close to 95% - 105%, indicating that all major degradation products were accounted for. researchgate.net

Drug Discovery and Pharmaceutical Science Research

Formulation Science and Advanced Drug Delivery Systems Research

Research into rac-Rotigotine Hydrochloride has significantly focused on overcoming its inherent pharmaceutical challenges, such as poor aqueous solubility, extensive first-pass metabolism, and low oral bioavailability. researchgate.net This has led to extensive investigation into alternative delivery systems, with transdermal administration emerging as a primary area of focus.

The development of a transdermal delivery system for rotigotine (B252) was underpinned by its favorable physicochemical properties for skin penetration. researchgate.net Key properties influencing its transdermal permeation are detailed in the table below.

Table 1: Physicochemical Properties of Rotigotine Relevant to Transdermal Delivery

Property Value/Description Significance for Transdermal Permeation
Molecular Weight 315.5 g/mol Falls within the generally accepted range (<500 Da) for passive diffusion across the stratum corneum.
LogP 4.03 Indicates high lipophilicity, which is crucial for partitioning into and diffusing through the lipid-rich intercellular matrix of the stratum corneum. researchgate.net
Melting Point Form I: 77 ± 2 °CForm II: 97 ± 2 °C A relatively low melting point can correlate with better solubility in the skin's lipid environment. researchgate.net

| pKa | 7.9, 10.3 | The presence of both ionizable and non-ionizable forms at physiological pH allows for a balance between solubility in aqueous skin layers and lipid membrane penetration. researchgate.net |

Research has established that rotigotine penetrates the skin through multiple pathways. The transdermal system is designed to release the active substance continuously, achieving penetration via transcellular (through the cells), intercellular (between the cells), follicular (through hair follicles), and eccrine (via sweat glands) routes. nih.gov This multi-route penetration helps ensure consistent and sustained delivery of the compound into systemic circulation, thereby maintaining stable plasma concentrations. nih.gov The principle of continuous, non-invasive delivery is central to avoiding the pulsatile stimulation of dopamine (B1211576) receptors associated with oral therapies. nih.govnih.gov

In vitro studies using skin models are fundamental to evaluating the performance of transdermal formulations. These studies quantify the rate and extent of drug release from the delivery system and its subsequent permeation through the skin barrier.

Research on a developed rotigotine transdermal patch demonstrated significant prolongation of drug release over a 24-hour period. researchgate.net In one study, in vitro drug release analysis showed that approximately 70% of the drug was released from the patch within 24 hours, indicating controlled and sustained delivery. researchgate.netnih.gov Subsequent ex-vivo permeation studies, likely using animal or human skin sections in Franz diffusion cells, showed that 61% of the rotigotine successfully permeated through the epidermal barrier within the same timeframe. nih.govbenthamscience.com These results confirm that the formulation effectively overcomes the skin's barrier function to deliver a substantial portion of the drug.

Table 2: Summary of In Vitro Release and Permeation Findings for a Rotigotine Transdermal Patch

Parameter Result Timeframe Implication
Drug Release 70 ± 1.18% 24 hours The patch formulation provides controlled, extended release of the active compound. researchgate.netnih.gov

| Epidermal Permeation | 61 ± 2.52% | 24 hours | The formulation successfully facilitates the transport of the majority of the released drug across the skin's primary barrier. nih.govbenthamscience.com |

These kinetic studies are crucial for optimizing the formulation's polymer matrix and adhesive composition to ensure a predictable and therapeutically relevant delivery profile. nih.gov

A significant challenge encountered during the pharmaceutical development of the rotigotine transdermal patch was an issue of solid-state stability. researchgate.net The active pharmaceutical ingredient (API), rotigotine, was found to be capable of existing in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.net

During storage, the unexpected crystallization of a more stable, less soluble polymorph (Form II) occurred within the silicone adhesive matrix of the patch. researchgate.net This polymorphic conversion was problematic because the new, more stable crystalline form had a lower dissolution rate in the patch matrix, which in turn altered the drug release characteristics and reduced the transdermal flux. This change in physical form directly impacted the bioavailability and efficacy of the product. The issue highlighted the critical importance of comprehensive solid-state characterization and polymorphism screening during early-stage formulation research to ensure the long-term stability and consistent performance of the final drug product. researchgate.net

Drug-Drug Interaction Mechanisms at the Research Level

Investigating the potential for drug-drug interactions (DDIs) is a critical component of preclinical drug development. For this compound, this involves assessing its effects on major drug-metabolizing enzymes and transporter proteins using in vitro models.

In vitro studies using human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes are standard methods for evaluating the potential of a new chemical entity to inhibit or induce the activity of these key metabolic enzymes. nih.govdoi.orgregulations.gov Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, while induction can decrease their concentrations, potentially causing therapeutic failure. regulations.gov

While specific IC50 or Ki values from foundational in vitro studies on rotigotine are not detailed in the available literature, subsequent clinical pharmacokinetic studies have confirmed the low potential for clinically relevant DDIs related to CYP metabolism. researchgate.net Studies involving the co-administration of rotigotine with known CYP inhibitors, such as cimetidine (B194882) (a broad CYP inhibitor) and omeprazole (B731) (a CYP2C19 inhibitor), found no significant alterations in rotigotine's pharmacokinetic profile. nih.govnih.govresearchgate.net This suggests that rotigotine is not a sensitive substrate of these enzymes and that its metabolism is not primarily reliant on a single CYP pathway. Rotigotine is extensively metabolized through conjugation reactions (sulfation and glucuronidation) and N-dealkylation, which are not solely dependent on the major CYP enzymes, further explaining its low DDI potential observed in clinical settings. nih.govnih.gov

Drug transporter proteins, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a crucial role in the absorption, distribution, and excretion of many drugs. In vitro models, including transfected cell lines that overexpress these transporters, are used to investigate whether a drug is a substrate or an inhibitor of these proteins. mdpi.com

Pharmacodynamic Interactions with Concomitant Research Compounds

The pharmacodynamic profile of rotigotine, the active moiety in this compound, indicates a low potential for clinically significant interactions with several compounds commonly used in research and clinical settings. Studies have shown that co-administration of rotigotine with levodopa/carbidopa or domperidone (B1670879) does not result in any relevant drug-drug interactions. nih.govdrugbank.comnih.gov Similarly, the pharmacodynamics of oral hormonal contraceptives are not influenced by concomitant rotigotine administration. nih.gov

Investigations into metabolic pathways have also shown limited pharmacodynamic consequences. The co-administration of CYP450 inhibitors, such as the CYP2C19 inhibitor omeprazole or the broad-spectrum inhibitor cimetidine, did not lead to clinically relevant interactions with rotigotine. nih.govnih.gov

However, due to its primary mechanism as a dopamine agonist, pharmacodynamic interactions with other centrally active compounds are a key consideration in research.

Dopamine Antagonists: Compounds that act as dopamine antagonists, such as certain antipsychotics, can be expected to diminish the therapeutic effects of rotigotine due to their opposing actions at dopamine receptors. medscape.com

CNS Depressants: When combined with other central nervous system (CNS) depressants, such as benzodiazepines, opioids, or alcohol, rotigotine may produce additive effects. drugbank.comdrugs.com This can lead to increased sedation and impairment of psychomotor skills. drugs.com Researchers should monitor for signs of excessive CNS depression when these agents are used concomitantly. drugs.com

Antihypertensive Agents: As a dopamine agonist, rotigotine can potentially influence blood pressure regulation. Additive hypotensive effects may be observed when it is administered with antihypertensive drugs or other agents that lower blood pressure. drugbank.com

Research on Stereoisomeric Differences in Biological Activity

Comparative Pharmacological Profiles of Rotigotine Enantiomers

The biological activity of this compound resides almost exclusively in the (S)-enantiomer, which is also referred to simply as rotigotine. This enantiomer is a potent and broad-spectrum dopamine receptor agonist. nih.govresearchgate.net In contrast, the (R)-enantiomer exhibits a starkly different and opposing pharmacological profile.

Research on the individual enantiomers, often under the developmental code name N-0437, has demonstrated that while the (S)-enantiomer ((-)-N-0437) acts as a potent agonist at dopamine D2 receptors, the (R)-enantiomer ((+)-N-0437) functions as a dopamine receptor antagonist. tandfonline.com In both in vivo and in vitro research models, the (S)-enantiomer effectively inhibits dopamine release, a characteristic of D2 receptor agonism. tandfonline.com Conversely, the (R)-enantiomer demonstrates an antagonistic action, counteracting the effects of dopamine. tandfonline.com

The (S)-enantiomer's profile extends beyond the D2 receptor, showing high-potency agonism at human D1 and D3 receptors, with lower potency at D4 and D5 receptors. nih.govnih.gov It also displays significant affinity for the serotonin (B10506) 5-HT1A receptor (as an agonist) and the α2B-adrenergic receptor (as an antagonist). drugbank.com This profile distinguishes it from other dopamine agonists like ropinirole (B1195838) and pramipexole (B1678040), which lack significant activity at D1 receptors. nih.govnih.gov

The following interactive table summarizes the receptor binding affinity and functional potency of (S)-rotigotine at various human dopamine receptor subtypes.

Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)
Dopamine D17.29.0
Dopamine D28.59.4 - 8.6
Dopamine D39.29.7
Dopamine D48.5 - 8.0Lower Potency
Dopamine D58.5 - 8.0Lower Potency
nih.gov

Implications of Stereoisomerism for Receptor Selectivity and Functional Efficacy in Research Models

The pronounced differences between the rotigotine enantiomers have significant implications for the compound's use in research. The fact that the (S)-enantiomer is a potent agonist while the (R)-enantiomer is an antagonist at the same dopamine D2 receptors means that when the racemic mixture is used, the two molecules are in direct competition. tandfonline.com

This results in a mutual antagonism, where the (R)-enantiomer can inhibit the activity of the (S)-enantiomer. tandfonline.com Consequently, the net effect of this compound is not simply the effect of the active (S)-enantiomer, but a more complex outcome modulated by the presence of its antagonistic counterpart. This interaction provides a strong scientific rationale for the use of the pure (S)-enantiomer in therapeutic applications to ensure a predictable and direct agonistic effect. tandfonline.com

In research models, this stereoselectivity is crucial for interpreting results. The high affinity of (S)-rotigotine for D3 receptors, in addition to its potent D1 and D2 agonism, suggests a unique mechanism of action that contributes to its functional efficacy. nih.govnih.gov Studies using selective D1 or D2 antagonists have confirmed that rotigotine's effects in vivo are mediated through the stimulation of both receptor subtypes, unlike more selective D2/D3 agonists such as pramipexole. nih.gov The stereochemical purity of the active agent is therefore paramount for achieving selective receptor engagement and elucidating the specific pathways responsible for its observed effects.

Conclusion and Future Research Directions

Synthesis of Key Academic Research Insights

The primary body of research has focused on the S-enantiomer, Rotigotine (B252), which is the pharmacologically active component of the racemic mixture. Nevertheless, studies on the racemate provide foundational knowledge.

Receptor Binding and Functional Activity:

rac-Rotigotine Hydrochloride is a full agonist at dopamine (B1211576) receptors, with a notable affinity for the D3, D2, and D1 subtypes. medchemexpress.com

The S-enantiomer (Rotigotine) exhibits high potency, with Ki (inhibition constant) values of 0.71 nM for the D3 receptor, and between 4-15 nM for D2, D5, and D4 receptors. medchemexpress.com Its affinity for the D1 receptor is lower, with a Ki of 83 nM. medchemexpress.com

Functionally, Rotigotine acts as a full agonist across all dopamine receptor subtypes. medchemexpress.com It also demonstrates partial agonist activity at the 5-HT1A serotonin (B10506) receptor and antagonist activity at the α2B-adrenergic receptor. medchemexpress.com

The following table summarizes the receptor binding affinities for Rotigotine, the active enantiomer in the racemic mixture.

Receptor SubtypeBinding Affinity (Ki)
Dopamine D30.71 nM
Dopamine D24-15 nM
Dopamine D54-15 nM
Dopamine D44-15 nM
Dopamine D183 nM
5-HT1A30 nM
α2B-Adrenergic27 nM

Data sourced from Scheller D, et al. (2009) and other pharmacological studies. nih.gov

Identification of Knowledge Gaps and Unanswered Research Questions

Despite the well-characterized profile of the S-enantiomer, there are considerable knowledge gaps specifically concerning this compound.

Pharmacological Contribution of the R-enantiomer: The precise pharmacological, pharmacokinetic, and toxicological profile of the R-enantiomer of Rotigotine remains largely uncharacterized. It is unclear if this enantiomer is inert, contributes to any side effects, or has its own unique biological activity.

Comparative Efficacy and Safety: Direct, rigorous comparative studies of this compound versus the pure S-enantiomer are not available in the public domain. Such studies would be crucial to definitively establish any therapeutic or safety differences.

Metabolic Fate of the R-enantiomer: While the metabolism of Rotigotine is understood, the specific metabolic pathways and potential metabolites of the R-enantiomer have not been extensively studied.

Future Avenues for Basic and Translational Research Involving this compound

The identified knowledge gaps provide a clear roadmap for future research.

Basic Research:

Chiral Separation and Characterization: The development and application of robust analytical methods for the separation of the enantiomers are crucial. Subsequent in-vitro and in-vivo studies should focus on elucidating the complete pharmacological profile of the R-enantiomer.

Stereoselective Receptor Interaction Studies: Investigating the binding kinetics and functional activity of both enantiomers at various dopamine receptor subtypes, as well as other potential off-target receptors, would provide a more complete picture of the racemate's action.

Preclinical Models: Head-to-head preclinical studies in animal models of neurological disorders could help to discern any differences in efficacy and side-effect profiles between the racemate and the individual enantiomers.

Translational Research:

Biomarker Development: Research into biomarkers that could predict response or adverse effects to dopaminergic therapies could be applied to studies involving this compound to understand if the presence of the R-enantiomer influences treatment outcomes.

Advanced Drug Delivery Systems: While nanoformulations are being explored for Rotigotine, research could also investigate if such systems could be tailored to modulate the release and absorption of the individual enantiomers from the racemic mixture.

Methodological Advancements and Emerging Technologies for Study of Dopaminergic Compounds

Future research on this compound and other dopaminergic compounds can benefit significantly from a range of emerging technologies.

Cryogenic Electron Microscopy (Cryo-EM): This technology can provide high-resolution structural information on how each enantiomer binds to and activates dopamine receptors, offering insights into the molecular basis of their activity.

Advanced In-Vivo Imaging: Techniques such as Positron Emission Tomography (PET) with specific radioligands for different dopamine receptor subtypes can be used to study the in-vivo receptor occupancy of each enantiomer in real-time.

Computational Modeling and Simulation: Molecular docking and dynamic simulations can predict the binding modes and affinities of the R- and S-enantiomers to various receptors, guiding further experimental work.

High-Throughput Screening Platforms: These can be employed to rapidly screen the individual enantiomers against a wide array of receptors and cellular pathways to identify any novel biological activities.

Organ-on-a-Chip and 3D Cell Cultures: These advanced in-vitro models can provide a more physiologically relevant environment to study the effects and metabolism of the enantiomers in a human context, potentially reducing the reliance on animal models.

Q & A

Q. How can researchers ethically address negative or inconclusive data in rac-Rotigotine studies?

  • Ethical Guidelines : Disclose all experimental conditions (e.g., solvent concentrations, cell passage numbers) in supplementary materials. Use platforms like bioRxiv for preprints to solicit peer feedback before journal submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.